molecular formula C16H20N2O3S2 B2863618 (E)-N-butyl-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide CAS No. 682764-63-2

(E)-N-butyl-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide

Cat. No.: B2863618
CAS No.: 682764-63-2
M. Wt: 352.47
InChI Key: HAUKEWOHRINGCS-ACCUITESSA-N
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Description

(E)-N-butyl-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is a synthetic compound featuring a rhodanine (4-oxo-2-thioxothiazolidin) core, a structure known for its diverse and potent biological activities. This reagent is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Compounds within this chemical class, particularly 5-arylidene derivatives of rhodanine, have demonstrated significant promise in antimicrobial research due to their structural similarity to penicillin . Recent studies on closely related indolylmethylene-rhodanine derivatives have shown that these compounds exhibit superior antibacterial potency compared to standard antibiotics like ampicillin against a range of bacteria . Notably, some analogues are also effective against challenging resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA) . The mechanism of action for rhodanine derivatives is multifaceted; they can function as beta-lactamase inhibitors and have been shown to target and disrupt bacterial biofilms, which are often responsible for chronic infections and high tolerance to conventional treatments . The furan and rhodanine pharmacophores present in this compound are key to its interaction with biological targets, making it a valuable chemical tool for developing novel anti-infective agents and studying their mechanisms . Researchers can utilize this compound in various assays, including structure-activity relationship (SAR) studies, high-throughput screening, and molecular docking simulations to elucidate potential bacterial and fungal molecular targets . Handle this product with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-butyl-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S2/c1-2-3-8-17-14(19)7-4-9-18-15(20)13(23-16(18)22)11-12-6-5-10-21-12/h5-6,10-11H,2-4,7-9H2,1H3,(H,17,19)/b13-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUKEWOHRINGCS-ACCUITESSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CCCN1C(=O)C(=CC2=CC=CO2)SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)CCCN1C(=O)/C(=C\C2=CC=CO2)/SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-butyl-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide, a thiazolidinone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties.

Chemical Structure

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C₁₅H₁₈N₂O₂S
  • Molecular Weight : 298.38 g/mol
  • CAS Number : Not specifically listed but related to thiazolidinone compounds.

Antibacterial Activity

Numerous studies have highlighted the antibacterial potential of furan and thiazolidinone derivatives. For instance, furan derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria. Research indicates that compounds containing the furan ring can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus at minimal inhibitory concentrations (MICs) ranging from 64 µg/mL to 128 µg/mL .

Table 1: Antibacterial Activity of Related Compounds

Compound NameTarget BacteriaMIC (µg/mL)
Furan Derivative 1E. coli64
Furan Derivative 2S. aureus128
Thiazolidinone DerivativePseudomonas aeruginosa50

Antifungal Activity

In addition to antibacterial properties, thiazolidinone derivatives have demonstrated antifungal activity. Compounds similar to this compound have been tested against various fungal strains, showing effective inhibition at concentrations comparable to standard antifungal agents .

Anticancer Activity

The anticancer potential of thiazolidinone derivatives has been extensively studied. Various analogs have exhibited cytotoxic effects against multiple cancer cell lines, including breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cancers. For example, certain thiazolidinones were found to inhibit cell proliferation with IC50 values in the micromolar range .

Table 2: Anticancer Activity of Thiazolidinone Derivatives

Compound NameCancer Cell LineIC50 (µM)
Thiazolidinone AMDA-MB-23112
Thiazolidinone BSK-Hep-115
Thiazolidinone CNUGC-320

The biological activities of (E)-N-butyl-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-y)butanamide can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with thiazolidinone moieties often inhibit key enzymes involved in bacterial cell wall synthesis.
  • Cell Membrane Disruption : The presence of furan rings may enhance membrane permeability, leading to cell lysis.
  • Induction of Apoptosis in Cancer Cells : Some derivatives induce programmed cell death through mitochondrial pathways.

Case Studies

  • Antibacterial Efficacy Study :
    A recent study evaluated a series of furan-thiazolidinone derivatives against clinical isolates of Escherichia coli. The results indicated that the derivatives exhibited a higher antibacterial effect compared to traditional antibiotics like streptomycin .
  • Anticancer Activity Assessment :
    In vitro studies on MDA-MB-231 cells showed that specific thiazolidinone derivatives led to significant reductions in cell viability, suggesting potential for development as anticancer agents .

Scientific Research Applications

(E)-N-butyl-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is a research compound with the molecular formula C16H20N2O3S2 and a molecular weight of 352.47. It typically has a purity of 95% and is suitable for various research applications.

Biological Activities

Thiazolidinone derivatives, including this compound, have potential biological activities, particularly antibacterial, antifungal, and anticancer properties.

Antibacterial Activity: Furan derivatives have demonstrated activity against Gram-positive and Gram-negative bacteria, inhibiting the growth of Escherichia coli and Staphylococcus aureus at MICs ranging from 64 µg/mL to 128 µg/mL.

Antifungal Activity: Thiazolidinone derivatives have shown antifungal activity at concentrations comparable to standard antifungal agents.

Anticancer Activity: Thiazolidinone derivatives exhibit cytotoxic effects against cancer cell lines, including breast, liver, and gastric cancers, inhibiting cell proliferation with IC50 values in the micromolar range.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: Thiazolidinone moieties can inhibit key enzymes involved in bacterial cell wall synthesis.
  • Cell Membrane Disruption: Furan rings may enhance membrane permeability, leading to cell lysis.
  • Induction of Apoptosis in Cancer Cells: Some derivatives induce programmed cell death through mitochondrial pathways.

Data Tables

The following tables summarize the antibacterial and anticancer activities of related compounds:

Table 1: Antibacterial Activity of Related Compounds

Compound NameTarget BacteriaMIC (µg/mL)
Furan Derivative 1E. coli64
Furan Derivative 2S. aureus128
Thiazolidinone DerivativePseudomonas aeruginosa50

Table 2: Anticancer Activity of Thiazolidinone Derivatives

Compound NameCancer Cell LineIC50 (µM)
Thiazolidinone AMDA-MB-23112
Thiazolidinone BSK-Hep-115
Thiazolidinone CNUGC-320

Case Studies

Antibacterial Efficacy Study: A study evaluated furan-thiazolidinone derivatives against clinical isolates of Escherichia coli, and the derivatives exhibited a higher antibacterial effect compared to traditional antibiotics like streptomycin.

Anticancer Activity Assessment: In vitro studies on MDA-MB-231 cells showed that specific thiazolidinone derivatives led to significant reductions in cell viability, suggesting potential as anticancer agents.

Comparison with Similar Compounds

Key Structural Analog: N-(4-ethoxyphenyl) Derivative

A closely related compound is N-(4-ethoxyphenyl)-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide (CAS: 637318-86-6), which shares the thiazolidinone core and furan-methylene moiety but differs in the substituent at the terminal amide group. Here, the butyl chain in the target compound is replaced with a 4-ethoxyphenyl group (Figure 1). This structural variation significantly alters physicochemical and biological properties:

Property Target Compound N-(4-ethoxyphenyl) Analog
Substituent Butylamide 4-Ethoxyphenylamide
Molecular Weight ~393.5 g/mol (estimated) ~453.5 g/mol (CAS data)
Polarity Higher lipophilicity (butyl chain) Moderate polarity (ethoxy group)
Bioactivity Insights Limited data Potential IDO1 inhibitor (ZINC5234201)

Key Observations :

  • The 4-ethoxyphenyl group in the analog introduces an electron-donating ethoxy substituent, which may enhance binding to aromatic protein pockets (e.g., enzyme active sites) .

Comparison with Natural Product Derivatives

While these natural products are glycosides, the target compound’s synthetic thiazolidinone scaffold may offer advantages in stability and synthetic scalability.

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound integrates three key motifs:

  • A thiazolidin-4-one core with a thioxo group at position 2.
  • A furan-2-ylmethylene substituent at position 5.
  • An N-butylbutanamide side chain at position 3.

Key challenges include:

  • Achieving regioselective introduction of the furan-methylene group.
  • Optimizing the stability of the thioxo group during reactions.
  • Ensuring stereochemical control for the (E)-configuration of the exocyclic double bond.

Primary Synthetic Routes

Knoevenagel Condensation for Thiazolidinone-Furan Hybridization

The most widely reported method involves Knoevenagel condensation between a thiazolidinone intermediate and furfural derivatives.

Procedure:
  • Synthesis of 3-phenethyl-2-thioxothiazolidin-4-one :

    • Phenethylamine reacts with carbon disulfide (CS₂) in diethyl ether at 0–5°C.
    • Chloroacetic acid is added under reflux to yield the thiazolidinone core (56% yield).
  • Aldehyde Preparation :

    • 5-Formylfuran derivatives are synthesized via Suzuki-Miyaura coupling between 5-formyl-2-furylboronic acid and aryl halides (28–89% yield).
  • Condensation :

    • The thiazolidinone and aldehyde undergo Knoevenagel condensation in ethanol with 2,2,6,6-tetramethylpiperidine as a base catalyst at 78°C for 1.5–12.5 hours.
    • Yields range from 38% to 76%, depending on substituents.
Key Data:
Step Reagents/Conditions Yield (%)
Thiazolidinone formation CS₂, chloroacetic acid 56
Aldehyde synthesis Suzuki-Miyaura coupling 28–89
Knoevenagel condensation Ethanol, 78°C 38–76

Phase-Transfer Catalyzed One-Pot Synthesis

A greener approach uses tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst:

Procedure:
  • Reaction Setup :

    • But-2-ynedioic acid dimethyl ester, carbon disulfide, and N-butylbutanamide precursor are combined in DMSO.
    • TBAI (2 mol%) is added to facilitate the cyclization-condensation sequence.
  • Optimization :

    • Solvent screening showed DMSO superior to DMF or methanol (80% vs. 65–72% yields).
    • Reaction time reduced to 2.5 hours at room temperature.
Advantages:
  • Avoids high-temperature steps.
  • Eliminates palladium catalysts, reducing costs.

Side Chain Introduction: N-Butylbutanamide Functionalization

Nucleophilic Substitution

A patent method for analogous thio-iso-butanamides involves:

  • Activation :
    • 4-Bromobutanoyl chloride is treated with N-butylamine in THF.
  • Thiolation :
    • The intermediate reacts with thiourea under basic conditions to install the thioamide group.
Yield Data:
Step Conditions Yield (%)
Acylation THF, 0°C 85
Thiolation Thiourea, NaOH 72

Stereochemical Control and Analytical Validation

Ensuring (E)-Configuration

  • NMR Analysis : The vinylic proton in the (E)-isomer appears as a singlet at δ 6.85–7.10 ppm, with no coupling to the furan protons.
  • X-ray Crystallography : Confirms planar geometry of the exocyclic double bond.

Comparative Analysis of Methods

Parameter Knoevenagel Method Phase-Transfer Method Nucleophilic Substitution
Yield (%) 38–76 72–80 72
Temperature (°C) 78 25 0–25
Catalysts Organic base TBAI None
Stereoselectivity High Moderate N/A

Industrial Scalability and Environmental Impact

  • Phase-transfer catalysis reduces energy consumption and waste generation.
  • Solvent Recovery : DMSO can be recycled via vacuum distillation (90% recovery).

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